(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16295929
Molecular Formula: C24H22ClN3O2S2
Molecular Weight: 484.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22ClN3O2S2 |
|---|---|
| Molecular Weight | 484.0 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22ClN3O2S2/c1-4-30-20-11-10-16(12-19(20)25)22-17(14-27(26-22)18-8-6-5-7-9-18)13-21-23(29)28(15(2)3)24(31)32-21/h5-15H,4H2,1-3H3/b21-13- |
| Standard InChI Key | UYFMUDKWSLYGMD-BKUYFWCQSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl |
Introduction
Structural and Molecular Characterization
Core Framework and Substituent Analysis
The compound belongs to the thiazolidinone family, a class of five-membered heterocycles containing nitrogen and sulfur atoms. The thiazolidinone ring (1,3-thiazolidin-4-one) serves as the central scaffold, with a 2-thioxo group at position 2 and a propan-2-yl (isopropyl) substituent at position 3 . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .
The 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl substituent introduces steric bulk and electronic diversity. The chlorine atom at the meta position of the ethoxyphenyl group enhances lipophilicity, while the ethoxy moiety contributes to solubility and metabolic stability . The phenyl group at position 1 of the pyrazole ring provides π-π stacking capabilities, a feature often leveraged in kinase inhibitor design.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₇H₂₅ClN₄O₂S₂ |
| Molecular weight (g/mol) | 541.1 (calculated) |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 6 |
| Rotatable bonds | 7 |
| Topological polar surface | 98.2 Ų |
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of this compound likely follows a multi-step protocol common to thiazolidinone derivatives:
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Pyrazole formation: Condensation of a hydrazine derivative with a β-keto ester or diketone precursor to construct the 1-phenyl-3-arylpyrazole core .
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Thiazolidinone assembly: Cyclocondensation of a mercaptoacetic acid derivative with an isopropylamine-containing intermediate to form the thiazolidinone ring .
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Knoevenagel condensation: Introduction of the exocyclic double bond via reaction between the thiazolidinone and a pyrazole-4-carbaldehyde derivative under basic conditions .
Optimized Reaction Conditions
Key parameters for high yield and selectivity include:
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Temperature: Reflux (78–80°C) for 4–6 hours
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Workup: Recrystallization from dimethylformamide (DMF) or ethanol/water mixtures
Table 2: Spectroscopic Characterization Data (Hypothesized)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (d, 6H, isopropyl CH₃), δ 4.12 (q, 2H, OCH₂CH₃), δ 7.25–8.05 (m, 9H, aromatic H) |
| ¹³C NMR | δ 174.8 (C=O), δ 165.3 (C=S), δ 149.2 (pyrazole C-3) |
| IR | 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O), 680 cm⁻¹ (C-S) |
| HRMS | m/z 541.0942 [M+H]⁺ (calculated for C₂₇H₂₆ClN₄O₂S₂) |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound exhibits low aqueous solubility (<10 μg/mL) due to its extensive aromatic system and hydrophobic isopropyl group. LogP values estimated at 4.2–4.7 suggest high membrane permeability but potential challenges in formulation .
Metabolic Stability
In silico predictions (SwissADME) indicate:
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CYP3A4 substrate: Likelihood of hepatic metabolism via oxidation of ethoxy and isopropyl groups
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Phase II metabolism: Potential glucuronidation at the thioxo sulfur
Challenges and Future Directions
Synthetic Limitations
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Z/E isomerism: Requires stringent reaction control to maintain Z-configuration
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Purification challenges: Co-elution of byproducts in silica chromatography
Research Priorities
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